molecular formula C17H19F2N3O3 B5030049 N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

カタログ番号 B5030049
分子量: 351.35 g/mol
InChIキー: RIKUBHBFFZZNEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as Difluoromethylornithine (DFMO), is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is responsible for the conversion of ornithine to putrescine, which is a key step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. DFMO has been extensively studied for its potential use in cancer therapy.

作用機序

N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide exerts its anticancer effects by inhibiting the enzyme ODC, which is essential for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide reduces the levels of polyamines, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have anti-inflammatory and neuroprotective effects. N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to be effective in the treatment of parasitic diseases such as African sleeping sickness and Chagas disease.

実験室実験の利点と制限

One of the main advantages of N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide for lab experiments is its specificity for the enzyme ODC. N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide does not affect other enzymes involved in polyamine biosynthesis, which makes it a useful tool for studying the role of polyamines in various biological processes. However, one limitation of N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its short half-life, which requires frequent dosing in animal studies.

将来の方向性

N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has shown promise as a potential cancer therapy, and several clinical trials are currently underway to evaluate its efficacy in various types of cancer. In addition to its use in cancer therapy, N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has potential applications in the treatment of other diseases such as parasitic diseases and inflammatory disorders. Future research should focus on optimizing the dosing and delivery of N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide to maximize its therapeutic potential.

合成法

N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can be synthesized by reacting 2,3-difluoro-4-methylbenzylamine with 5-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.

科学的研究の応用

N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.

特性

IUPAC Name

N-[(2,3-difluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-11-2-3-12(16(19)15(11)18)9-20-17(23)14-8-13(25-21-14)10-22-4-6-24-7-5-22/h2-3,8H,4-7,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKUBHBFFZZNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。